molecular formula C15H14O3 B1311337 4,3'-Dimethoxybenzophenone CAS No. 75731-44-1

4,3'-Dimethoxybenzophenone

Cat. No.: B1311337
CAS No.: 75731-44-1
M. Wt: 242.27 g/mol
InChI Key: XSUJSUIVBJPHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,3’-Dimethoxybenzophenone is an organic compound with the molecular formula C15H14O3. It is a derivative of benzophenone, where two methoxy groups are attached to the benzene rings. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

The synthesis of 4,3’-Dimethoxybenzophenone typically involves the reaction of m-dimethoxybenzene with oxalyl chloride in the presence of a catalyst such as azo isobutyronitrile or benzoyl peroxide. The reaction is carried out at a temperature of 70-80°C to form an intermediate product, which is then reacted with a Lewis acid like AlCl3, ZnCl2, BF3, or polyphosphoric acid in an organic solvent such as dichloroethane, toluene, xylene, nitrobenzene, or chlorobenzene . This method is environmentally friendly and aligns with green chemistry principles.

Chemical Reactions Analysis

4,3’-Dimethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

4,3’-Dimethoxybenzophenone is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4,3’-Dimethoxybenzophenone involves its ability to absorb ultraviolet light, making it useful as a UV filter. It interacts with molecular targets by forming stable complexes and undergoing photochemical reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

4,3’-Dimethoxybenzophenone can be compared with other benzophenone derivatives such as:

Properties

IUPAC Name

(3-methoxyphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-13-8-6-11(7-9-13)15(16)12-4-3-5-14(10-12)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUJSUIVBJPHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447741
Record name 4,3'-DIMETHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75731-44-1
Record name (3-Methoxyphenyl)(4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75731-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,3'-DIMETHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,3'-Dimethoxybenzophenone
Reactant of Route 2
Reactant of Route 2
4,3'-Dimethoxybenzophenone
Reactant of Route 3
Reactant of Route 3
4,3'-Dimethoxybenzophenone
Reactant of Route 4
Reactant of Route 4
4,3'-Dimethoxybenzophenone
Reactant of Route 5
Reactant of Route 5
4,3'-Dimethoxybenzophenone
Reactant of Route 6
Reactant of Route 6
4,3'-Dimethoxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.